molecular formula C16H11ClN4O4S B2935762 N-(6-acetamidobenzo[d]thiazol-2-yl)-5-chloro-2-nitrobenzamide CAS No. 330201-18-8

N-(6-acetamidobenzo[d]thiazol-2-yl)-5-chloro-2-nitrobenzamide

Cat. No.: B2935762
CAS No.: 330201-18-8
M. Wt: 390.8
InChI Key: CWRDFESVNQIDIX-UHFFFAOYSA-N
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Description

N-(6-Acetamidobenzo[d]thiazol-2-yl)-5-Chloro-2-nitrobenzamide is a novel benzothiazole derivative intended for research use only. This compound is of significant interest in medicinal chemistry explorations, particularly in the development of new enzyme inhibitors and antimicrobial agents. Benzothiazole scaffolds are recognized for their diverse biological profiles. Research on analogous structures has demonstrated potent urease inhibitory activity . Urease is a metalloenzyme critical to the virulence of pathogens like Helicobacter pylori , and its inhibition is a valuable strategy in anti-ulcer drug discovery . Furthermore, structurally similar N-(6-chlorobenzo[d]thiazol-2-yl)acetamide derivatives have shown promising antibacterial activity against a range of Gram-positive and Gram-negative bacteria, suggesting a potential research pathway for this compound in addressing microbial resistance . The molecular structure incorporates a 5-chloro-2-nitrobenzamide moiety, which may influence its electronic properties and binding affinity to biological targets. Researchers can utilize this compound to investigate new therapeutic agents for infectious diseases and metabolic disorders. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(6-acetamido-1,3-benzothiazol-2-yl)-5-chloro-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN4O4S/c1-8(22)18-10-3-4-12-14(7-10)26-16(19-12)20-15(23)11-6-9(17)2-5-13(11)21(24)25/h2-7H,1H3,(H,18,22)(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWRDFESVNQIDIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-acetamidobenzo[d]thiazol-2-yl)-5-chloro-2-nitrobenzamide typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen. Common reagents include acetic anhydride, nitric acid, and chlorinating agents.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reaction time. Continuous flow chemistry techniques may also be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride.

  • Substitution: Halogenating agents, nucleophiles.

Major Products Formed:

  • Oxidation reactions may yield carboxylic acids or ketones.

  • Reduction reactions can produce amines or alcohols.

  • Substitution reactions often result in the formation of halogenated derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-(6-acetamidobenzo[d]thiazol-2-yl)-5-chloro-2-nitrobenzamide is studied for its potential antimicrobial properties. It has shown moderate to good inhibition against various bacterial and fungal strains.

Medicine: The compound is being investigated for its pharmacological properties, including anti-inflammatory, analgesic, and ulcerogenic activities. Its potential as a therapeutic agent is being explored in preclinical studies.

Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in coatings, dyes, and other specialized products.

Mechanism of Action

The mechanism by which N-(6-acetamidobenzo[d]thiazol-2-yl)-5-chloro-2-nitrobenzamide exerts its effects involves interaction with specific molecular targets. The compound may inhibit enzymes or bind to receptors, leading to downstream effects in cellular pathways. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of benzothiazole-amides. Below is a comparative analysis with structurally related derivatives:

Compound Key Substituents Biological Activity Synthesis Method Reference
N-(6-acetamidobenzo[d]thiazol-2-yl)-5-chloro-2-nitrobenzamide (Target) 6-acetamido (BzTh), 5-Cl, 2-NO₂ (Benzamide) Hypothesized antimicrobial/antiparasitic activity (based on structural analogues) Multi-step amide coupling
N-((1-benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxyBzTh-2-yl)-2-nitrobenzamides 6-methoxy (BzTh), 2-NO₂, triazole-benzyl Moderate activity against E. coli; outperformed ciprofloxacin in some cases Click chemistry (Cu-catalyzed azide-alkyne cycloaddition)
N-(4-(BzTh-2-yl)phenyl)-5-chloro-2-methoxybenzamide (Compound 22) 5-Cl, 2-methoxy (Benzamide), BzTh-phenyl E6/p53 inhibition (anticancer potential) Conventional amide coupling
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide 5-Cl (thiazole), 2,4-diF (Benzamide) PFOR enzyme inhibition (antiparasitic mechanism akin to nitazoxanide) Direct acylation of thiazol-2-amine
N-[4-(4-methoxyphenyl)-thiazol-2-yl]-N1-(azepin-2-yl)-hydrazine hydrobromide Methoxyphenyl-thiazole, azepine-hydrazine Cardioprotective (superior to Levocarnitine/Mildronate in hypoxia models) Multi-step hydrazine coupling

Key Observations

Bioactivity Trends: Antimicrobial Activity: Triazole-benzyl derivatives (e.g., compounds 5a, 5h, 5i) exhibit moderate E. coli inhibition, attributed to the nitro group’s electrophilic nature and the triazole’s ability to disrupt bacterial membranes. The target compound’s 6-acetamido group may improve bioavailability but requires empirical validation. Enzyme Inhibition: The 5-chloro-thiazole derivative inhibits PFOR, a key enzyme in anaerobic metabolism, via amide conjugation to the active site. The target compound’s nitro group may similarly act as an electron sink, enhancing enzyme interaction. Anticancer Potential: Compound 22’s BzTh-phenyl and chloro-methoxy motifs demonstrate E6/p53 inhibition, suggesting the target compound’s acetamido group could optimize binding to oncogenic targets.

Synthetic Efficiency :

  • Click chemistry enables rapid synthesis of triazole derivatives with high yields, whereas conventional amide coupling (used for the target compound) may require stricter conditions.

Structure-Activity Relationships (SAR) :

  • Electron-Withdrawing Groups (EWGs) : Nitro and chloro substituents enhance reactivity and target binding across analogues.
  • Solubility Modifiers : Methoxy and acetamido groups improve solubility but may reduce membrane permeability in polar environments.

Biological Activity

N-(6-acetamidobenzo[d]thiazol-2-yl)-5-chloro-2-nitrobenzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

The compound features a benzothiazole core, which is known for its diverse biological activities. The synthesis typically involves reactions that introduce various functional groups to enhance its pharmacological profile. For instance, the compound can be synthesized through the reaction of 6-acetamidobenzo[d]thiazole with chloroacetyl chloride and nitrobenzene derivatives under specific conditions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values indicate effective inhibition against various bacterial strains. For example:

CompoundMIC (μg/mL)Inhibition (%)
This compound10099

This table illustrates that the compound exhibits potent antimicrobial activity, making it a candidate for further development as an antibacterial agent .

Antitumor Activity

The compound has also shown promise in anticancer research. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines by inhibiting specific kinases involved in cell proliferation and survival pathways. For instance, it has been observed to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in programmed cell death and inflammation .

Case Studies

  • Study on Antibacterial Efficacy : A recent study evaluated the antibacterial effects of various benzothiazole derivatives, including our compound of interest. The results indicated that it effectively inhibited the growth of resistant strains of bacteria, showcasing its potential as a therapeutic agent against infections that are difficult to treat.
  • Anticancer Research : Another study focused on the compound's ability to induce apoptosis in breast cancer cells. The findings suggested a mechanism involving mitochondrial dysfunction and activation of caspases, leading to programmed cell death.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Kinase Inhibition : The compound acts as an inhibitor of kinases involved in cell signaling pathways, which are critical for cell growth and survival.
  • Induction of Apoptosis : It promotes apoptotic pathways by activating caspases and disrupting mitochondrial membrane potential.

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